![molecular formula C22H17ClN2O3S B2525981 (3E)-1-benzyl-3-{[(3-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893313-44-5](/img/structure/B2525981.png)
(3E)-1-benzyl-3-{[(3-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3E)-1-benzyl-3-{[(3-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Multicomponent Synthesis Derived from 1H-2,1-Benzothiazin-4(3H)-one 2,2-Dioxide : The compound has been used in the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via three-component interaction. This process leads to either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides) (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Application in Organic Chemistry
- Reactions Involving Chlorination : This chemical plays a role in chlorination reactions. For instance, chlorination of related sulfonhydrazones leads to various products, indicating the compound's potential use in creating diverse chemical structures (King, Hawson, Huston, Danks, & Komery, 1971).
- Rhenium-Catalyzed Trifluoromethylation : The compound has been utilized in the context of electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds (Mejía & Togni, 2012).
Biologically Active Compounds Synthesis
- Biologically Active Compounds : The compound is a precursor in synthesizing various biologically active molecules, such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which have been evaluated for their antibacterial and radical scavenging activities (Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan, 2009).
Synthesis of Novel Dyes
- Synthesis of Disperse Dyes : This compound is involved in the synthesis of styryl disperse dyes, novel annelated 2-aminothiophene-based azo dyes, and hydazone disperse dyes. These are used for coloring polyester, showcasing the compound's application in material sciences and textile industry (Bhatti & Seshadri, 2004).
Catalysis and Organic Reactions
- Ionic Liquid-Catalyzed C–S Bond Construction : The compound plays a role in ionic liquid-catalyzed synthesis of benzothiazoles, a process that utilizes CO2 as a C1 building block under mild conditions. This represents a green route for synthesizing S-containing compounds (Gao, Yu, Yang, Zhao, Zhang, Hao, Han, & Liu, 2015).
properties
IUPAC Name |
(3E)-1-benzyl-3-[(3-chloroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c23-17-9-6-10-18(13-17)24-14-21-22(26)19-11-4-5-12-20(19)25(29(21,27)28)15-16-7-2-1-3-8-16/h1-14,24H,15H2/b21-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDKUOJYRABGQM-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)Cl)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC=C4)Cl)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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